Trimethylsilyl nonafluoropentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsilyl nonafluoropentanoate is a chemical compound with the molecular formula
C8H9F9O2Si
. It is known for its unique properties, including high thermal stability and resistance to chemical reactions, making it valuable in various scientific and industrial applications. This compound is often used as a reagent in organic synthesis and as a protective group for carboxylic acids.Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylsilyl nonafluoropentanoate can be synthesized through the esterification of nonafluoropentanoic acid with trimethylsilyl chloride. The reaction typically occurs in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The general reaction scheme is as follows:
Nonafluoropentanoic acid+Trimethylsilyl chloride→Trimethylsilyl nonafluoropentanoate+Hydrochloric acid
The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified through distillation or recrystallization to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl nonafluoropentanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form nonafluoropentanoic acid and trimethylsilanol.
Substitution: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Reduction: Under specific conditions, it can be reduced to form various derivatives.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases.
Substitution: Nucleophiles such as amines or alcohols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Hydrolysis: Nonafluoropentanoic acid and trimethylsilanol.
Substitution: Various substituted nonafluoropentanoates.
Reduction: Reduced derivatives of nonafluoropentanoate.
Scientific Research Applications
Chemistry
In chemistry, trimethylsilyl nonafluoropentanoate is used as a reagent for protecting carboxylic acids during synthesis. It helps in preventing unwanted reactions by temporarily masking the reactive sites.
Biology
In biological research, this compound is used in the synthesis of fluorinated analogs of biological molecules. These analogs are valuable in studying enzyme mechanisms and metabolic pathways due to their unique properties.
Medicine
In medicinal chemistry, this compound is employed in the development of fluorinated pharmaceuticals. These compounds often exhibit enhanced metabolic stability and bioavailability.
Industry
Industrially, it is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants. Its high thermal stability and resistance to degradation make it suitable for high-performance applications.
Mechanism of Action
The mechanism by which trimethylsilyl nonafluoropentanoate exerts its effects is primarily through its ability to act as a protecting group. The trimethylsilyl group shields the carboxylic acid functionality from reactive species, allowing selective reactions to occur at other sites. Upon completion of the desired reactions, the protecting group can be removed under mild conditions, regenerating the original carboxylic acid.
Comparison with Similar Compounds
Similar Compounds
- Trimethylsilyl trifluoroacetate
- Trimethylsilyl heptafluorobutyrate
- Trimethylsilyl pentafluoropropionate
Uniqueness
Trimethylsilyl nonafluoropentanoate is unique due to its higher degree of fluorination compared to similar compounds. This results in greater thermal stability and resistance to chemical reactions, making it particularly useful in applications requiring extreme conditions. Additionally, its longer carbon chain provides different steric and electronic properties, influencing its reactivity and interactions in various chemical processes.
Properties
IUPAC Name |
trimethylsilyl 2,2,3,3,4,4,5,5,5-nonafluoropentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F9O2Si/c1-20(2,3)19-4(18)5(9,10)6(11,12)7(13,14)8(15,16)17/h1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVBDMHNNUKQLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F9O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.